molecular formula C23H18FN3O5S B2676526 Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-93-4

Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2676526
CAS No.: 851951-93-4
M. Wt: 467.47
InChI Key: DRFHWFHXTZCJHS-UHFFFAOYSA-N
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Description

Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18FN3O5S and its molecular weight is 467.47. The purity is usually 95%.
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Biological Activity

Ethyl 5-(2-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Thieno[3,4-d]pyridazine core : This fused ring system includes sulfur and nitrogen atoms.
  • Functional groups : The presence of a fluorobenzamido group and a methoxyphenyl group contributes to its unique chemical properties.

The molecular formula of the compound is C22H22N2O3SC_{22}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 394.48 g/mol.

The biological activity of this compound is hypothesized to stem from its interactions with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act on various receptors, possibly affecting neurotransmitter systems or other signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
  • Anticancer Properties : There is ongoing investigation into its potential as an anticancer agent, with studies focusing on its ability to induce apoptosis in cancer cells.
  • Neuropharmacological Effects : The compound may interact with serotonin receptors, influencing mood and behavior.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in specific cancer cell lines
NeuropharmacologicalModulates serotonin receptor activity

Case Study Insights

  • Antimicrobial Studies : In vitro tests demonstrated that the compound was effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Research : A study focused on its effects on human breast cancer cell lines showed that treatment with the compound led to significant reductions in cell viability and increased markers for apoptosis. This suggests that it may be a candidate for further development in cancer therapeutics.
  • Neuropharmacology : Research involving animal models indicated that the compound could modulate serotonin levels, which may have implications for treating mood disorders. Behavioral assays showed changes consistent with serotonergic modulation.

Properties

IUPAC Name

ethyl 5-[(2-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O5S/c1-3-32-23(30)19-16-12-33-21(25-20(28)15-6-4-5-7-17(15)24)18(16)22(29)27(26-19)13-8-10-14(31-2)11-9-13/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFHWFHXTZCJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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